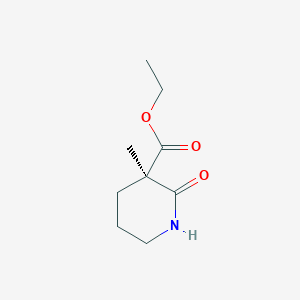
(R)-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by its ethyl ester group, a methyl substituent at the third position, and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Oxidation: The methyl group at the second position is oxidized to form the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques such as chiral chromatography or enzymatic resolution. The esterification and oxidation steps are carried out in reactors with precise control over temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the ester and ketone groups.
Piperidinone: Similar structure but with a ketone group at a different position.
Methylpiperidine: Piperidine with a methyl substituent at various positions.
Uniqueness: ®-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (3R)-3-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
JMCYIDYGZXGWNJ-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCNC1=O)C |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


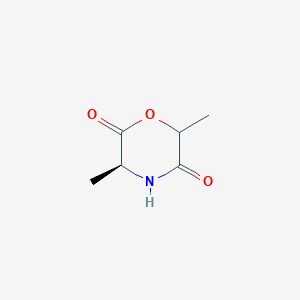
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)


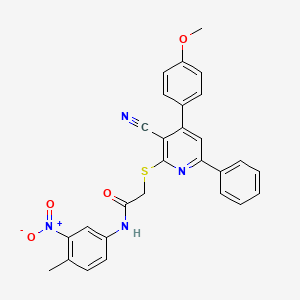
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)

![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
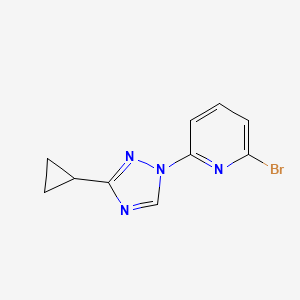
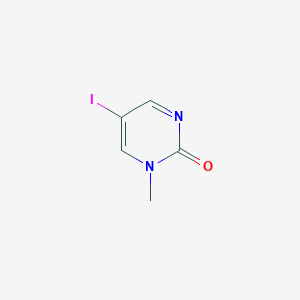

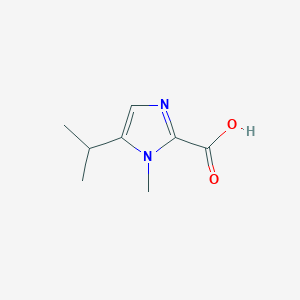
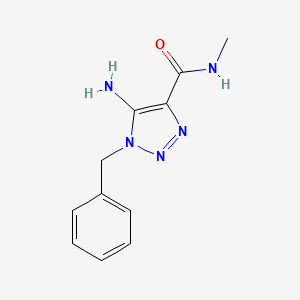
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
